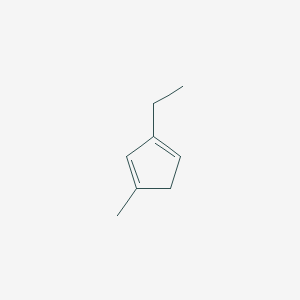

3-Ethyl-1-methylcyclopenta-1,3-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-8-5-4-7(2)6-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUGDAYMVXBDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592733 | |

| Record name | 3-Ethyl-1-methylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25148-01-0 | |

| Record name | 3-Ethyl-1-methylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development of Cyclopentadiene Chemistry in Organic Synthesis and Organometallic Chemistry

The journey into the rich field of cyclopentadiene (B3395910) chemistry began in the late 19th century. Initially, cyclopentadiene was noted for its high reactivity and propensity to dimerize at room temperature. A significant breakthrough occurred in the mid-20th century with the synthesis of ferrocene (B1249389), a remarkably stable "sandwich" compound where an iron atom is situated between two parallel cyclopentadienyl (B1206354) anions. chemicalbook.com This discovery was a watershed moment, effectively launching the field of modern organometallic chemistry and earning its discoverers the Nobel Prize in Chemistry in 1973. chemicalbook.com

Following the discovery of ferrocene, the focus expanded to include substituted cyclopentadienes. Researchers quickly recognized that by modifying the cyclopentadienyl ring with various functional groups, they could fine-tune the steric and electronic properties of the resulting organometallic complexes. This ability to tailor the ligand environment of the metal center opened up new avenues for controlling the reactivity and selectivity of catalysts in a multitude of organic transformations, including polymerization, hydrogenation, and carbon-carbon bond formation. nih.gov

Academic Context and Research Aims for 3 Ethyl 1 Methylcyclopenta 1,3 Diene

Within the broad landscape of substituted cyclopentadienes, 3-Ethyl-1-methylcyclopenta-1,3-diene represents a specific example of a di-substituted derivative. The academic interest in such asymmetrically substituted cyclopentadienes lies in the potential to create chiral metal complexes. The presence of two different alkyl groups (ethyl and methyl) on the cyclopentadienyl (B1206354) ring introduces an element of asymmetry. When this ligand coordinates to a metal center, it can lead to the formation of stereoisomers, which are of great interest in asymmetric catalysis—a field dedicated to selectively producing one enantiomer of a chiral product.

The primary research aims for a compound like 3-Ethyl-1-methylcyclopenta-1,3-diene would theoretically include:

The development of efficient and selective synthetic routes to the pure diene isomers.

The synthesis and characterization of its corresponding alkali metal salts (e.g., lithium, sodium, or potassium ethylmethylcyclopentadienide) which serve as key intermediates for the preparation of transition metal complexes.

The preparation and structural elucidation of novel organometallic complexes with various transition metals (e.g., titanium, zirconium, iron, rhodium).

The investigation of the catalytic activity of these new complexes in various organic reactions, with a particular focus on how the specific substitution pattern influences catalytic performance and selectivity compared to other substituted cyclopentadienyl ligands.

Current Research Landscape Pertaining to 3 Ethyl 1 Methylcyclopenta 1,3 Diene

Strategies for Alkylated Cyclopentadiene (B3395910) Synthesis

The creation of multisubstituted cyclopentadienes requires strategic design to control the placement of functional groups around the five-membered ring, which in turn fine-tunes the molecule's reactivity profile. rsc.org

Established Reaction Pathways for 3-Ethyl-1-methylcyclopenta-1,3-diene Formation

The traditional and most direct route to synthesizing alkylated cyclopentadienes involves the sequential alkylation of a cyclopentadienyl (B1206354) anion. google.comgoogle.com This nucleophilic species is typically generated by treating cyclopentadiene with a strong base, such as sodium metal or an organolithium reagent like n-butyl lithium. google.comgoogle.com The resulting cyclopentadienide (B1229720) anion can then react with an electrophile, such as an alkyl halide. google.comgoogle.com

For the synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene, this process would logically proceed in two stages:

Methylation: Cyclopentadiene is first deprotonated and then reacted with a methylating agent, such as methyl chloride or methyl iodide, to form methylcyclopentadiene. google.com

Ethylation: The resulting methylcyclopentadiene is then deprotonated to form the methylcyclopentadienyl anion. This anion is subsequently reacted with an ethylating agent, like ethyl bromide, to yield the target product.

A significant challenge in this approach is controlling the regioselectivity. The sequential bisalkylation of cyclopentadienide can result in a mixture of 1,2- and 1,3-disubstituted regioisomers. rsc.org Furthermore, there is a risk of overalkylation, leading to the formation of tri- or even tetra-alkylated by-products, which are often difficult to separate from the desired compound via distillation. google.com

An alternative established method involves the vapor-phase alkylation of cyclopentadienes with a lower aliphatic alcohol using a specific catalyst. google.com For instance, reacting methylcyclopentadiene with methanol (B129727) over a basic catalyst has been shown to produce dimethylated derivatives. google.com This pathway represents another foundational strategy for adding alkyl groups to the cyclopentadiene ring.

Novel Approaches in 3-Ethyl-1-methylcyclopenta-1,3-diene Synthesis

Modern organic synthesis has introduced more sophisticated and regioselective methods for preparing densely functionalized cyclopentadienes. nih.gov While not always demonstrated specifically for 3-Ethyl-1-methylcyclopenta-1,3-diene, these novel strategies offer powerful blueprints for its customized synthesis. rsc.org

Key innovative approaches include:

Zirconium-Mediated Cyclization: This method involves the cyclization of a decorated dienyne using Negishi's reagent (a low-valent zirconium complex). rsc.org The process forms a bicyclic zirconacyclopentene intermediate, which, after protonolysis and isomerization, yields the final cyclopentadiene. A primary advantage of this protocol is the high degree of control over the final positioning of each substituent. rsc.org

Gold-Catalyzed Migratory Cycloisomerization: Cationic gold(I) catalysts can effectively transform vinylallenes into highly substituted cyclopentadienes. nih.gov The proposed mechanism involves a Nazarov-like cyclization followed by rearrangements to produce the final diene structure with excellent yield and regioselectivity. nih.gov

Transition-Metal-Catalyzed Cycloadditions: Carbonylative [2+2+1] cycloaddition reactions, which combine two alkyne units with carbon monoxide, represent a direct route to cyclopentadienones. nii.ac.jp This transformation can be catalyzed by various transition metals, including cobalt, palladium, and iridium. nii.ac.jp Similarly, niobium complexes have been shown to catalyze the [3+2] cycloaddition of cyclopropenes and internal alkynes to form multisubstituted cyclopentadienes. acs.org

Investigation of Reaction Conditions and Optimization in 3-Ethyl-1-methylcyclopenta-1,3-diene Synthesis

The yield and purity of alkylated cyclopentadienes are highly dependent on the specific reaction conditions employed. google.comgoogle.com Optimization of parameters such as the catalytic system, solvent, and temperature is crucial for an efficient synthesis.

Catalytic Systems in 3-Ethyl-1-methylcyclopenta-1,3-diene Production

Catalysts are central to both established and novel synthetic routes, enabling transformations and influencing selectivity.

| Synthetic Approach | Catalyst Type | Specific Examples | Role/Findings |

| Vapor-Phase Alkylation | Basic Catalysts | Catalysts with H- values from 7.1 to 17.2 | Selectively introduces one alkyl group onto the cyclopentadiene ring when reacting with an alcohol. google.com |

| Dienyne Cyclization | Zirconium-based | Negishi's Reagent | Mediates the key cyclization step to form the pentacyclic core. rsc.org |

| Migratory Cycloisomerization | Gold(I) Catalysts | [(IPr)Au(CH₃CN)]SbF₆ | Catalyzes the regioselective transformation of vinylallenes into cyclopentadienes in excellent yields. nih.gov |

| Mizoroki-Heck Reactions | Palladium(0) Catalysts | Pd(OAc)₂ | Used for stereoselective arylations and alkenylations of cyclopentene (B43876) precursors. datapdf.commdpi.com |

| [2+2+1] Cycloaddition | Transition Metals | Cobalt, Palladium, Iridium, Rhodium complexes | Catalyze the carbonylative cycloaddition of diynes to form cyclopentadienones. nii.ac.jp |

Solvent Effects and Temperature Control in Synthetic Routes

The choice of solvent and the precise control of temperature are critical variables that significantly impact reaction outcomes.

In classical alkylation of cyclopentadienyl anions, the solvent medium is key. While reactions in tetrahydrofuran (B95107) (THF) at room temperature can proceed readily, they often lead to undesirable impurities and low yields. google.comgoogle.com Other solvents such as diglyme, monoglyme, or xylene have been employed to improve results. google.com For instance, preparing a sodium dispersion in a higher boiling solvent like xylene before using THF for the alkylation reaction is one documented strategy. google.com

Modern catalytic methods also have specific solvent and temperature requirements for optimal performance, as detailed in the table below.

| Synthetic Method | Solvent | Temperature | Observations |

| Classical Alkylation | Tetrahydrofuran (THF) | Room Temperature | Can result in low yields and undesirable levels of impurities. google.comgoogle.com |

| Gold-Catalyzed Cycloisomerization | 1,2-dichloroethane (DCE) | 90 °C | Found to be optimal conditions for transforming vinylallene substrates into cyclopentadiene products in high yield. nih.gov |

| Wittig-type Diene Synthesis | Various | Varied | Studies show that both solvent and base are crucial parameters in achieving high yields of 1,3-dienes. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Tetrahydrofuran (THF) | Reflux | Conditions used for the cross-coupling of silicon-substituted dienes with aryl halides. mdpi.com |

Stereoselective Synthesis of Chiral 3-Ethyl-1-methylcyclopenta-1,3-diene Derivatives

The stereoselective synthesis of 1,3-dienes is of paramount importance, as the stereochemistry of the diene influences the outcome of subsequent transformations and determines its physical and biological properties. nih.gov While specific methods for the chiral synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene are not extensively documented, general principles for the stereoselective construction of dienes and cyclopentane (B165970) derivatives can be applied.

A primary strategy for achieving stereoselectivity is through transition-metal-catalyzed cross-coupling reactions that unite pre-functionalized partners with a predefined stereochemistry. nih.gov Another powerful approach is the use of Mizoroki-Heck reactions. For example, Pd(0)-catalyzed reactions on protected aminocyclopentenes have been shown to produce functionalized cyclopentenes with high yields and stereoselectivities. datapdf.com

Furthermore, olefination methods are a cornerstone of stereoselective diene synthesis. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons and Julia-Kocienski reactions, have been thoroughly investigated for the direct and stereocontrolled dienylation of aldehydes. nih.govmdpi.com

For cyclopentadiene systems, controlling π-facial selectivity in reactions is a key concept. Facially asymmetric cyclopentadienes, for instance, can undergo stereoselective Diels-Alder reactions, a principle that could be extended to chiral derivatives of the target compound. nih.gov The synthesis of chiral derivatives of 3-Ethyl-1-methylcyclopenta-1,3-diene would likely involve either starting with a chiral building block or employing a chiral catalyst in one of the synthetic steps to control the spatial arrangement of the substituents on the cyclopentadiene ring.

Enantioselective Pathways to Optically Active 3-Ethyl-1-methylcyclopenta-1,3-diene Structures

The generation of optically active cyclopentadiene derivatives is a key challenge in asymmetric catalysis. Chiral cyclopentadienyl (Cp) ligands are highly valuable for creating enantiopure metal complexes that can catalyze a wide range of asymmetric transformations. researchgate.netchemistryviews.org While direct asymmetric synthesis of a specific dialkyl-substituted cyclopentadiene like 3-ethyl-1-methylcyclopenta-1,3-diene is not extensively documented, established enantioselective methods for related structures can be adapted.

A plausible enantioselective route to 3-ethyl-1-methylcyclopenta-1,3-diene would likely involve the asymmetric modification of a prochiral precursor, such as 3-ethyl-2-methylcyclopent-2-en-1-one. The key step would be the enantioselective reduction of the ketone to a chiral alcohol, followed by dehydration to introduce the second double bond.

Organocatalysis presents a powerful tool for such transformations. Chiral imidazolidinone catalysts, for instance, have been successfully employed in the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with cyclopentadiene, demonstrating their ability to create chiral centers with high selectivity. rsc.org A similar strategy could be envisioned where a chiral organic catalyst promotes the enantioselective addition of a nucleophile to a cyclopentenone precursor.

Another approach involves the use of chiral metal catalysts. Rhodium complexes bearing chiral ligands have been instrumental in various asymmetric C-H functionalization reactions, showcasing their potential to introduce chirality with high control. For instance, a rhodium(I) catalyst with a chiral phosphine (B1218219) ligand could potentially mediate an asymmetric 1,4-addition of an ethyl group to a methyl-substituted cyclopentenone.

Below is a hypothetical data table illustrating a potential enantioselective reduction of a precursor to 3-ethyl-1-methylcyclopenta-1,3-diene.

Table 1: Hypothetical Enantioselective Synthesis Data This table presents illustrative data for a proposed enantioselective reduction of 3-ethyl-2-methylcyclopent-2-en-1-one.

| Catalyst/Reagent | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 25 | 92 | 95 |

| CBS Reagent | - | Toluene | -20 | 88 | 98 |

Diastereoselective Synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene Isomers

The synthesis of specific diastereomers of substituted cyclopentadienes is critical for applications where the relative stereochemistry of the substituents influences the molecule's properties. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing α,β-cyclopentenones, which are direct precursors to cyclopentadienes. chemistryviews.orgacs.org The intramolecular version of this reaction is particularly effective for creating fused ring systems with high diastereoselectivity. chemistryviews.org For the synthesis of 3-ethyl-1-methylcyclopenta-1,3-diene, an intermolecular Pauson-Khand reaction between 1-butyne (B89482) and propene could theoretically yield a cyclopentenone intermediate, which upon reduction and elimination would give the desired diene. The regioselectivity and diastereoselectivity of the intermolecular reaction can, however, be challenging to control. durham.ac.uk

The use of chiral auxiliaries or catalysts can impart high diastereoselectivity in such reactions. For example, the Pauson-Khand reaction of chiral cyclopropenes has been shown to produce single cyclopentenone diastereomers. nih.gov

Diels-Alder reactions also offer a robust strategy for controlling diastereoselectivity. The reaction of a substituted diene with a dienophile can lead to specific stereoisomers of a cyclic adduct, which can then be chemically transformed into the target cyclopentadiene. The stereochemical outcome is governed by the endo/exo selectivity of the cycloaddition, which can be influenced by the choice of Lewis acid catalyst. researchgate.net

The following table provides hypothetical data for a diastereoselective Pauson-Khand reaction to generate a precursor for 3-ethyl-1-methylcyclopenta-1,3-diene.

Table 2: Hypothetical Diastereoselective Pauson-Khand Reaction Data This table presents illustrative data for a proposed synthesis of a 3-ethyl-2-methylcyclopent-2-en-1-one precursor.

| Alkyne | Alkene | Catalyst | Promoter | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Butyne | Propene | Co₂(CO)₈ | N-Methylmorpholine N-oxide | Dichloromethane | 5:1 | 75 |

| 1-Butyne | Propene | [Rh(CO)₂Cl]₂ | - | Toluene | 8:1 | 82 |

Sustainable and Green Chemistry Approaches in 3-Ethyl-1-methylcyclopenta-1,3-diene Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.netrsc.org These principles can be applied to the synthesis of 3-ethyl-1-methylcyclopenta-1,3-diene by considering alternative solvents, catalysts, and energy sources.

One of the key tenets of green chemistry is the use of safer solvents. Water is an ideal green solvent, and its use in organic synthesis has been increasingly explored. For instance, multicomponent reactions to synthesize novel cyclopentapyridine derivatives have been successfully conducted in water at room temperature. researchgate.net Similarly, the synthesis of cyclopentenone precursors via Nazarov-type cyclizations could potentially be performed in aqueous media, reducing the reliance on volatile organic compounds. chemistryviews.org

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like anatase TiO₂, has shown promise for the quantitative conversion of biomass-derived furfural (B47365) into cyclopentanone (B42830) in water. rsc.org Such catalytic systems could be adapted for the synthesis of substituted cyclopentenones. Furthermore, biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, offers a highly sustainable alternative to traditional chemical methods.

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. researchgate.net The application of microwave irradiation has been shown to be effective in the synthesis of cyclopentadiene ring-fused tetrahydroquinolines and cyclopentadienyl-cobalt sandwich complexes, dramatically reducing reaction times compared to conventional heating. rsc.orgresearchgate.net This technology could be applied to various steps in the synthesis of 3-ethyl-1-methylcyclopenta-1,3-diene, such as the dehydration of the alcohol precursor or in the Pauson-Khand reaction.

The table below contrasts a conventional synthetic approach with a potential green alternative for a key step in the synthesis.

Table 3: Comparison of Conventional and Green Synthetic Approaches This table provides an illustrative comparison for the dehydration of a substituted cyclopentanol (B49286) precursor.

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Reagent/Catalyst | Concentrated H₂SO₄ | Solid Acid Catalyst (e.g., Zeolite) |

| Solvent | Toluene | Solvent-free or Water |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Work-up | Neutralization, Extraction | Filtration |

| Byproducts | Acidic waste, Organic solvent waste | Minimal waste |

Cycloaddition Reactions Involving 3-Ethyl-1-methylcyclopenta-1,3-diene

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental to the chemistry of conjugated dienes. The substituents on the cyclopentadiene ring, an ethyl group at the 3-position and a methyl group at the 1-position, are expected to influence the regioselectivity and stereoselectivity of these reactions.

Diels-Alder Reactions of 3-Ethyl-1-methylcyclopenta-1,3-diene: Scope and Regioselectivity

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. For an asymmetrically substituted diene like 3-Ethyl-1-methylcyclopenta-1,3-diene, the reaction with an unsymmetrical dienophile can lead to different regioisomers. The regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. longdom.orgmasterorganicchemistry.com

Generally, electron-donating groups on the diene increase its reactivity. Both the ethyl and methyl groups are electron-donating, thus activating the diene for Diels-Alder reactions. In the case of 1- and 2-substituted cyclopentadienes, the position of the substituent significantly influences which carbon atoms of the diene are more nucleophilic. mdpi.com For 3-Ethyl-1-methylcyclopenta-1,3-diene, the combined electronic effects of the methyl and ethyl groups would determine the preferred orientation of the dienophile during the cycloaddition. Theoretical studies on substituted cyclopentadienes suggest that the most nucleophilic carbon of the diene will preferentially bond with the most electrophilic carbon of the dienophile. mdpi.com

The stereoselectivity of the Diels-Alder reaction is also a key aspect. The reaction typically proceeds via a syn addition, and the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state. libretexts.org

[2+2] and [4+2] Cycloadditions of 3-Ethyl-1-methylcyclopenta-1,3-diene with Various Dienophiles/Dipolarophiles

While the [4+2] Diels-Alder reaction is the most common cycloaddition for conjugated dienes, other cycloadditions are also possible. masterorganicchemistry.com Photochemical [2+2] cycloadditions can occur between a diene and an alkene to form a cyclobutane (B1203170) ring. Additionally, 1,3-dipolar cycloadditions can take place if the diene reacts with a 1,3-dipole, leading to the formation of a five-membered heterocyclic ring. No specific studies detailing these reactions for 3-Ethyl-1-methylcyclopenta-1,3-diene have been found.

Intramolecular Cycloadditions in 3-Ethyl-1-methylcyclopenta-1,3-diene Derivatives

Intramolecular Diels-Alder reactions can occur in derivatives of 3-Ethyl-1-methylcyclopenta-1,3-diene that contain a tethered dienophile. These reactions are powerful tools for the synthesis of complex polycyclic molecules. Studies on other substituted cyclopentadiene derivatives have shown that such intramolecular cycloadditions can be highly stereoselective. rsc.org The geometry of the tether and the nature of the substituents play a crucial role in determining the outcome of the reaction.

Electrophilic and Nucleophilic Reactions of 3-Ethyl-1-methylcyclopenta-1,3-diene

The double bonds in the diene system are susceptible to attack by both electrophiles and nucleophiles under appropriate conditions.

Addition Reactions Across the Diene System of 3-Ethyl-1-methylcyclopenta-1,3-diene

Electrophilic addition to conjugated dienes can result in two possible products: a 1,2-adduct and a 1,4-adduct. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org For 3-Ethyl-1-methylcyclopenta-1,3-diene, the addition of an electrophile like HBr would lead to the formation of a tertiary allylic carbocation, which would be relatively stable. The subsequent attack by the nucleophile (Br-) at either of the two carbons sharing the positive charge would yield a mixture of 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature. youtube.com

Substitution Reactions on the 3-Ethyl-1-methylcyclopenta-1,3-diene Framework

While addition reactions are more common for the diene system, substitution reactions can occur on the cyclopentadienyl ring, particularly if it is part of an aromatic system, such as in a ferrocene (B1249389) derivative. wikipedia.org Nucleophilic aromatic substitution is generally favored by electron-withdrawing groups on the aromatic ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com Given that the ethyl and methyl groups are electron-donating, nucleophilic substitution on a derivative of 3-Ethyl-1-methylcyclopenta-1,3-diene would likely be disfavored unless strong activating groups are also present.

Rearrangement Processes of 3-Ethyl-1-methylcyclopenta-1,3-diene and its Derivatives

Substituted cyclopentadienes are known to undergo rapid rearrangement processes, primarily through sigmatropic shifts, leading to a dynamic equilibrium of various isomers.

The most prominent rearrangement in cyclopentadiene systems is the nsf.govresearchgate.net-sigmatropic hydrogen shift. This is a thermally allowed, concerted pericyclic reaction that proceeds suprafacially, meaning the hydrogen atom migrates across the same face of the cyclopentadienyl ring. In the case of 3-ethyl-1-methylcyclopenta-1,3-diene, a nsf.govresearchgate.net-hydride shift would lead to the formation of isomeric structures. This process involves the movement of a hydrogen atom from the saturated C5 carbon to one of the carbons of the diene system.

| Compound | Rearrangement | Rate Constant (k) at 25 °C (s⁻¹) | Reference |

| 5-Methylcyclopentadiene | to 1-Methylcyclopentadiene | 1.8 × 10⁻⁴ | nsf.gov |

This data for methylcyclopentadiene suggests that analogous ethyl-methyl substituted systems would also undergo rapid sigmatropic rearrangements.

The mechanism of the nsf.govresearchgate.net-sigmatropic hydrogen shift in cyclopentadiene is considered to be a unimolecular pericyclic reaction. nsf.gov Computational studies have shown a significant preference for this unimolecular pathway over a more complex bimolecular mechanism. nsf.gov

The facile nsf.govresearchgate.net-sigmatropic shifts in substituted cyclopentadienes result in a mixture of isomers at equilibrium. For 3-ethyl-1-methylcyclopenta-1,3-diene, a series of these hydrogen shifts would lead to a dynamic equilibrium involving other isomers such as 1-ethyl-2-methylcyclopenta-1,3-diene, 2-ethyl-1-methylcyclopenta-1,3-diene, and 5-ethyl-5-methylcyclopenta-1,3-diene, among others.

Studies on methylcyclopentadiene have shown that at thermodynamic equilibrium, it exists as a mixture of 5-methyl, 1-methyl, and 2-methyl isomers in a 3:45:52 ratio. nsf.gov It is expected that 3-ethyl-1-methylcyclopenta-1,3-diene would also exist as a mixture of its various isomers, with the relative concentrations being determined by their thermodynamic stabilities.

| Isomer Name | Structure |

| 3-Ethyl-1-methylcyclopenta-1,3-diene |  |

| 1-Ethyl-2-methylcyclopenta-1,3-diene |  |

| 2-Ethyl-1-methylcyclopenta-1,3-diene |  |

| 5-Ethyl-5-methylcyclopenta-1,3-diene |  |

The structures are illustrative representations of possible isomers formed through successive nsf.govresearchgate.net-hydride shifts.

Oxidation and Reduction Chemistry of 3-Ethyl-1-methylcyclopenta-1,3-diene

The diene functionality in 3-ethyl-1-methylcyclopenta-1,3-diene is susceptible to both oxidation and reduction reactions, which can lead to a variety of products depending on the reagents and reaction conditions.

Oxidation:

The oxidation of the double bonds in 3-ethyl-1-methylcyclopenta-1,3-diene can be achieved with various oxidizing agents. For instance, reaction with ozone (O₃) followed by a reductive workup would be expected to cleave the double bonds, yielding dicarbonyl compounds. Given the substitution pattern, this would likely result in a mixture of keto-aldehydes.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can react with alkenes. Under cold, dilute, and basic conditions, it would likely lead to the formation of a diol via syn-dihydroxylation of one of the double bonds. Under hot, acidic, or more concentrated conditions, KMnO₄ can cause oxidative cleavage of the double bonds, leading to the formation of carboxylic acids and ketones. The alkyl side chains (ethyl and methyl groups) can also be susceptible to oxidation under harsh conditions, potentially leading to carboxylic acids if there is a benzylic-like hydrogen available, though this is less likely for simple alkyl groups on a cyclopentadiene ring compared to alkylbenzenes.

| Oxidizing Agent/Conditions | Expected Major Product(s) |

| 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Mixture of keto-aldehydes |

| Cold, dilute KMnO₄, OH⁻ | Diol derivatives |

| Hot, concentrated KMnO₄, H⁺ | Carboxylic acids and/or ketones from ring cleavage |

Reduction:

The reduction of the diene system in 3-ethyl-1-methylcyclopenta-1,3-diene can be accomplished through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is expected to proceed with syn-addition of hydrogen atoms to the double bonds, leading to the formation of the corresponding saturated cyclopentane, cis-1-ethyl-3-methylcyclopentane.

Selective reduction of one of the two double bonds is also a possibility, which would yield ethyl-methylcyclopentene isomers. The specific isomer formed would depend on the catalyst and reaction conditions.

Alternatively, metal hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyl compounds but are generally unreactive towards isolated carbon-carbon double bonds. Therefore, they would not be expected to reduce 3-ethyl-1-methylcyclopenta-1,3-diene directly. However, if the diene is first oxidized to a cyclopentenone, these reagents could then be used to selectively reduce the carbonyl group or the remaining double bond.

| Reducing Agent/Conditions | Expected Major Product(s) |

| H₂, Pd/C or PtO₂ | cis-1-Ethyl-3-methylcyclopentane |

| NaBH₄ or LiAlH₄ | No reaction (with the diene) |

Organometallic Chemistry: 3 Ethyl 1 Methylcyclopenta 1,3 Diene As a Ligand

Synthesis and Characterization of Transition Metal Complexes with 3-Ethyl-1-methylcyclopenta-1,3-diene Ligands

The synthesis of transition metal complexes incorporating the 3-ethyl-1-methylcyclopentadienyl ligand typically proceeds through the deprotonation of the parent diene, followed by a salt metathesis reaction with a suitable metal halide. This method is a cornerstone in the preparation of a wide array of organometallic structures.

Formation of η⁵-Cyclopentadienyl Complexes from 3-Ethyl-1-methylcyclopenta-1,3-diene

The formation of η⁵-cyclopentadienyl complexes initiates with the deprotonation of 3-ethyl-1-methylcyclopenta-1,3-diene by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to yield the corresponding ethylmethylcyclopentadienyl anion. This anion is a potent nucleophile and readily reacts with transition metal halides. The resulting substitution reaction, where the halide is displaced by the cyclopentadienyl (B1206354) anion, leads to the formation of a new metal-carbon bond and the desired η⁵-complex. The cyclopentadienyl ligand in this coordination mode has a delocalized π-system that effectively bonds with the metal's valence orbitals. openochem.org The presence of electron-donating alkyl groups, such as ethyl and methyl, on the cyclopentadienyl ring enhances the electron density on the ring, which can influence the stability and reactivity of the resulting metal complex.

Metallocene Derivatives Incorporating 3-Ethyl-1-methylcyclopenta-1,3-diene Ligands

Metallocenes are a prominent class of organometallic compounds characterized by a central metal atom sandwiched between two cyclopentadienyl rings. A specific example is the synthesis of bis(1-ethyl-3-methylcyclopentadienyl)zirconium dichloride. google.com The preparation involves the reaction of 3-methyl-2-cyclopenten-1-one (B1293772) with an ethyl Grignard reagent, followed by dehydration to form the 1-ethyl-3-methylcyclopentadiene ligand. This ligand is then deprotonated and reacted with zirconium tetrachloride to yield the metallocene. google.com The product was obtained with a 68% yield. google.com

The characterization of such metallocenes relies on various spectroscopic techniques. For bis(1-ethyl-3-methylcyclopentadienyl)zirconium dichloride, ¹H NMR spectroscopy is a key analytical tool. google.com

Table 1: ¹H NMR Data for Bis(1-ethyl-3-methylcyclopentadienyl)zirconium dichloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.1 - 5.9 | multiplet | 6H | Cp-H |

| 2.72 - 2.49 | multiplet | 4H | -CH₂- |

| 2.2 | singlet | 6H | -CH₃ (on Cp) |

| 1.15 | doublet | 6H | -CH₃ (of ethyl) |

| Data sourced from patent EP0729967B1 google.com |

This synthetic approach can be generalized to other metals, in principle, allowing for the creation of a variety of metallocene derivatives with the 3-ethyl-1-methylcyclopentadienyl ligand, such as ferrocene (B1249389) or titanocene (B72419) analogues, although specific examples for this ligand are not as readily found in the literature.

Half-Sandwich Complexes and Other Coordination Modes of 3-Ethyl-1-methylcyclopenta-1,3-diene

Besides the classic sandwich structure of metallocenes, the 3-ethyl-1-methylcyclopentadienyl ligand can form half-sandwich complexes, often referred to as "piano stool" compounds, with the general formula Cp'MLn (where Cp' is the substituted cyclopentadienyl ligand). libretexts.org In these structures, the cyclopentadienyl ring acts as the "seat" of the stool, and the other ligands (L) are the "legs". libretexts.org

While the η⁵-pentahapto coordination is the most common for cyclopentadienyl ligands due to its aromatic stability, other hapticities are also possible. openochem.orglibretexts.org These include:

η¹-Monohapto: The ligand is bound to the metal through a single carbon atom via a sigma bond. openochem.orglibretexts.org

η³-Trihapto: The ligand binds through three carbon atoms in an allyl-like fashion. openochem.orglibretexts.org

These alternative coordination modes are generally less stable than the η⁵ mode and are often found in fluxional molecules or as reaction intermediates. openochem.org For the 3-ethyl-1-methylcyclopentadienyl ligand, these coordination modes are theoretically possible, though specific synthesized examples of half-sandwich complexes or other hapticities are not prominently documented.

Electronic Structure and Bonding in 3-Ethyl-1-methylcyclopenta-1,3-diene Metal Complexes

The electronic properties of the 3-ethyl-1-methylcyclopentadienyl ligand, particularly the electron-donating nature of the alkyl substituents, play a crucial role in determining the electronic structure and bonding within its metal complexes.

Ligand Field Effects in 3-Ethyl-1-methylcyclopenta-1,3-diene Organometallics

In organometallic complexes, ligand field theory describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. The cyclopentadienyl anion is generally considered a strong field ligand. The presence of electron-donating alkyl groups, like the ethyl and methyl groups in 3-ethyl-1-methylcyclopentadienyl, increases the electron density on the cyclopentadienyl ring. This enhanced electron-donating capacity can increase the ligand field splitting energy (Δ).

An increased ligand field strength affects the electronic configuration of the metal center, particularly for metals that can adopt either high-spin or low-spin states. A stronger ligand field favors a low-spin configuration by making the energy gap between the t₂g and e_g* orbitals in an idealized octahedral or pseudo-octahedral environment larger. For metallocenes, the d-orbital splitting pattern is more complex, but the same principle applies: electron-donating substituents on the Cp ring increase the energy of the ligand orbitals, leading to stronger interactions with the metal d-orbitals and a larger splitting of these orbitals.

Orbital Interactions and Electron Delocalization in the Metal-Ligand Bond

The bonding in a metallocene containing the 3-ethyl-1-methylcyclopentadienyl ligand can be described by molecular orbital (MO) theory. The five p-orbitals of the cyclopentadienyl anion combine to form a set of five molecular orbitals. libretexts.org These ligand MOs then interact with the valence s, p, and d orbitals of the transition metal.

The key interactions involve the overlap of the ligand's π-orbitals with the metal's d-orbitals, leading to the formation of bonding, non-bonding, and antibonding molecular orbitals. The ethyl and methyl substituents on the cyclopentadienyl ring act as electron-donating groups through an inductive effect. This raises the energy of the cyclopentadienyl fragment orbitals, leading to a stronger, more covalent interaction with the metal d-orbitals, assuming a good energy match. This enhanced interaction can lead to greater electron delocalization between the ligand and the metal, which in turn can influence the reactivity of both the metal center and the ligand itself. The interaction between the metal and the carbocation can lead to different bonding modes depending on the degree of interaction. nih.gov

Reactivity of 3-Ethyl-1-methylcyclopenta-1,3-diene Metal Complexes

The reactivity of organometallic complexes is intricately linked to the nature of their ligands. The 3-ethyl-1-methylcyclopentadienyl ligand, with its specific substitution pattern, modulates the behavior of the metal center in various chemical transformations.

The increased electron density on the metal center, resulting from the electron-donating ethyl and methyl groups of the 3-ethyl-1-methylcyclopentadienyl ligand, enhances the metal's ability to engage in back-bonding with unsaturated substrates. ilpi.com This phenomenon is crucial for the binding and subsequent activation of small molecules in catalytic cycles. For instance, in processes like hydrogenation or hydrosilylation, the substrate (e.g., an alkene or alkyne) coordinates to the electron-rich metal center. The enhanced back-donation from the metal to the antibonding orbitals of the substrate weakens the intramolecular bonds within the substrate, making it more susceptible to further reaction.

The steric bulk of the ethyl and methyl groups can also play a role in controlling the access of substrates to the metal center, potentially leading to selectivity in catalytic reactions. While not as sterically demanding as the pentamethylcyclopentadienyl (Cp*) ligand, the substituents on the 3-ethyl-1-methylcyclopentadienyl ligand can still influence the coordination geometry and the approach of incoming molecules. ilpi.com

Table 1: Comparison of Ligand Properties and Their Influence on Substrate Binding

| Ligand | Electronic Effect | Steric Hindrance | Expected Impact on Substrate Binding |

|---|---|---|---|

| Cyclopentadienyl (Cp) | Neutral reference | Low | Standard binding affinity and activation |

| 3-Ethyl-1-methylcyclopentadienyl | Electron-donating | Moderate | Enhanced binding and activation of π-acceptor substrates |

| Pentamethylcyclopentadienyl (Cp*) | Strongly electron-donating | High | Strong binding, but may be sterically limited |

The redox potential of a metal complex is a key parameter that dictates its behavior in electron transfer reactions. The electron-donating nature of the alkyl groups on the 3-ethyl-1-methylcyclopentadienyl ligand makes the metal center more electron-rich. nih.gov Consequently, metal complexes featuring this ligand are generally easier to oxidize compared to their counterparts with unsubstituted cyclopentadienyl ligands. nih.gov This translates to a lower (less positive) reduction potential for the M(n+)/M((n+1)+) couple.

This modulation of redox potential is significant for applications in which the organometallic complex acts as a redox catalyst or as a component in a redox-active material. The precise tuning of the redox properties can be achieved by varying the substitution pattern on the cyclopentadienyl ring. nih.gov

Table 2: Predicted Redox Potentials of Ferrocene Analogs

| Complex | Substituents on Cp Ring | Predicted Fe(II)/Fe(III) Redox Potential (vs. Fc/Fc+) |

|---|---|---|

| Ferrocene | None | 0.00 V |

| (3-Ethyl-1-methylcyclopentadienyl)iron(II) | 1-Ethyl, 3-Methyl | < 0.00 V (more easily oxidized) |

| Decamethylferrocene | Pentamethyl | Significantly < 0.00 V (much more easily oxidized) |

Application of 3-Ethyl-1-methylcyclopenta-1,3-diene Organometallics in Materials Science Research

Organometallic compounds are increasingly being explored as building blocks for advanced materials due to their unique structural, electronic, and reactive properties. nitrkl.ac.in Complexes of 3-ethyl-1-methylcyclopenta-1,3-diene are potential candidates for the development of novel materials.

While the direct use of cyclopentadienyl-based ligands as primary building units in traditional MOF synthesis is less common due to the nature of their bonding with metals, organometallic fragments containing the 3-ethyl-1-methylcyclopentadienyl ligand can be incorporated into MOF structures. This can be achieved by functionalizing the cyclopentadienyl ring with groups capable of acting as linkers, or by using the organometallic complex as a guest molecule within the pores of a pre-formed MOF. The inclusion of such organometallic moieties can impart redox activity or catalytic properties to the resulting framework.

The ability to fine-tune the electronic properties of metal complexes through ligand substitution is a cornerstone of molecular materials design. mdpi.com Organometallic complexes featuring the 3-ethyl-1-methylcyclopentadienyl ligand can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-donating nature of the ligand generally leads to a raising of the HOMO energy level, which can impact the material's conductivity, color (light absorption properties), and utility in electronic devices. mdpi.com These complexes could potentially be used in applications such as organic light-emitting diodes (OLEDs), molecular wires, or as components in sensor arrays. nitrkl.ac.in

Polymerization Chemistry of 3 Ethyl 1 Methylcyclopenta 1,3 Diene

Polymerization Mechanisms of 3-Ethyl-1-methylcyclopenta-1,3-diene

The polymerization of dienes like 3-Ethyl-1-methylcyclopenta-1,3-diene can theoretically proceed through various mechanisms, each influenced by the choice of initiator, catalyst, and reaction conditions.

Radical Polymerization of 3-Ethyl-1-methylcyclopenta-1,3-diene

Radical polymerization of dienes is typically initiated by the decomposition of a radical initiator to produce free radicals. These radicals then attack the monomer to form a new radical, which propagates the polymer chain. For a substituted cyclopentadiene (B3395910), the polymerization can involve both 1,2- and 1,4-addition, leading to a complex polymer structure with varying degrees of unsaturation in the backbone and as pendant groups. The presence of ethyl and methyl substituents on the cyclopentadiene ring would likely influence the steric hindrance and the relative rates of these addition reactions.

Coordination Polymerization of 3-Ethyl-1-methylcyclopenta-1,3-diene

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, offers greater control over the polymer structure, including regioregularity and stereoregularity. For diene polymerization, these catalysts can selectively promote specific modes of addition (e.g., cis-1,4, trans-1,4, or 1,2-addition). The structure of the resulting polymer would be highly dependent on the specific catalyst system used. For instance, neodymium-based catalysts are known to produce highly stereoregular poly(1,3-diene)s. researchgate.net

Anionic and Cationic Polymerization of 3-Ethyl-1-methylcyclopenta-1,3-diene

Anionic polymerization, initiated by organometallic compounds like n-butyllithium, is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org The polymerization of dienes via this mechanism can lead to different microstructures depending on the solvent polarity. Nonpolar solvents typically favor 1,4-addition, while polar solvents promote 1,2- and 3,4-addition.

Cationic polymerization of dienes, often initiated by Lewis acids in combination with a co-initiator, is generally more complex and can be prone to side reactions such as cross-linking and cyclization. researchgate.netmdpi.com The resulting polymers often have less defined structures compared to those obtained via anionic or coordination polymerization. researchgate.net

Structural Characterization of Polymers Derived from 3-Ethyl-1-methylcyclopenta-1,3-diene

The structural characterization of a polymer derived from 3-Ethyl-1-methylcyclopenta-1,3-diene would involve determining its microstructure, including regioregularity and stereoregularity.

Regioregularity and Stereoregularity in 3-Ethyl-1-methylcyclopenta-1,3-diene Polymers

Regioregularity in poly(3-Ethyl-1-methylcyclopenta-1,3-diene) would refer to the orientation of the monomer units within the polymer chain (e.g., head-to-tail, head-to-head). Stereoregularity would describe the spatial arrangement of the polymer chain (e.g., isotactic, syndiotactic, atactic). These structural features are typically determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The specific catalyst and polymerization conditions would be the primary factors controlling the regio- and stereoregularity of the polymer.

Copolymerization of 3-Ethyl-1-methylcyclopenta-1,3-diene with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. 3-Ethyl-1-methylcyclopenta-1,3-diene could potentially be copolymerized with various other monomers, such as ethylene (B1197577), propylene, or other dienes, to create copolymers with tailored properties. researchgate.netmdpi.com The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer (i.e., random, block, or alternating). For instance, the copolymerization of ethylene and 1,3-butadiene (B125203) using specific zirconocene (B1252598) catalysts can yield copolymers with controlled microstructures. mdpi.comresearchgate.net A similar approach could hypothetically be applied to the copolymerization of 3-Ethyl-1-methylcyclopenta-1,3-diene.

Functionalization and Post-Polymerization Modification of 3-Ethyl-1-methylcyclopenta-1,3-diene Polymers

The functionalization and post-polymerization modification of polymers derived from 3-ethyl-1-methylcyclopenta-1,3-diene represent a critical area for expanding their applications. While specific research on the modification of poly(3-ethyl-1-methylcyclopenta-1,3-diene) is not extensively documented in publicly available literature, the chemical structure of its repeating units, which contains unsaturation, offers a versatile platform for a variety of chemical transformations. The methodologies applied to analogous polydienes and poly(cyclopentadiene) systems can be extrapolated to predict potential modification pathways for this specific polymer. These modifications aim to alter the polymer's physical and chemical properties, such as solubility, thermal stability, surface characteristics, and mechanical performance, or to introduce reactive sites for further chemistry.

The primary sites for modification on a polymer derived from 3-ethyl-1-methylcyclopenta-1,3-diene would be the carbon-carbon double bonds within the polymer backbone. Key potential post-polymerization modification strategies include hydrogenation, epoxidation, and grafting reactions.

Hydrogenation

Hydrogenation is a fundamental modification process that converts the unsaturated polymer backbone into a saturated one. This transformation is expected to significantly enhance the thermal and oxidative stability of the polymer by removing the reactive double bonds that are susceptible to degradation. acs.org For instance, the hydrogenation of soluble, catalytically polymerized cyclopentadiene has been described, yielding a product with increased stability. google.com

The process typically involves treating a solution of the polymer with hydrogen gas in the presence of a suitable hydrogenation catalyst. Catalysts used for similar polydienes include activated nickel or platinum group metals like palladium. google.comgoogle.com The reaction conditions, such as temperature, pressure, and catalyst choice, would need to be optimized to achieve complete saturation without causing polymer degradation.

Table 1: Potential Hydrogenation Reactions and Conditions for Poly(cyclopentadiene) Derivatives

| Catalyst System | Temperature | Pressure | Solvent | Potential Outcome on Polymer Properties |

|---|---|---|---|---|

| Activated Nickel | < 200°C | > 100 psi | Inert Solvent | Improved thermal and oxidative stability |

| Activated Platinum | < 200°C | > 100 psi | Benzene | Increased solubility in certain solvents google.com |

This table is illustrative of conditions used for related poly(cyclopentadiene)s and would require empirical validation for poly(3-ethyl-1-methylcyclopenta-1,3-diene).

Epoxidation

Epoxidation of the double bonds in the polymer backbone introduces oxirane (epoxide) rings, which are highly reactive functional groups. These groups can serve as handles for further chemical modifications through ring-opening reactions with various nucleophiles. The epoxidation of polydicyclopentadiene surfaces has been successfully demonstrated using reagents like meta-chloroperoxybenzoic acid (mCPBA). rsc.orgyoutube.com This reaction creates a surface terminated with epoxides, which can then react with amines, for example, to attach other molecules. rsc.org

For poly(3-ethyl-1-methylcyclopenta-1,3-diene), a controlled epoxidation could yield a polymer with a tunable number of epoxide groups along the chain. These functionalized polymers could find use in adhesives, coatings, and composite materials where cross-linking or adhesion to polar surfaces is desired.

Table 2: Potential Epoxidation and Subsequent Reactions

| Reagent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | Epoxide (Oxirane) | Precursor for further functionalization rsc.org |

| Followed by Amines | Ring-opening | Hydroxyl and Amino groups | Surface modification, improved adhesion |

| Followed by Water (Hydrolysis) | Ring-opening | Diol | Increased hydrophilicity |

This table outlines potential reaction pathways based on the known reactivity of epoxides on similar polymer backbones.

Grafting Reactions

Grafting involves attaching polymer chains of a different composition as side chains onto the main polymer backbone. This creates graft copolymers, which can combine the properties of both the backbone and the grafted chains. google.comyoutube.com For a polymer like poly(3-ethyl-1-methylcyclopenta-1,3-diene), grafting can be initiated at the double bonds in the backbone.

There are three main approaches to grafting: "grafting to," "grafting from," and "grafting through". nih.gov

"Grafting to" involves attaching pre-formed polymer chains with reactive end-groups to the backbone.

"Grafting from" requires initiating the polymerization of a second monomer from active sites created on the backbone.

"Grafting through" involves the copolymerization of a macromonomer. youtube.com

For instance, radical-initiated grafting can be employed where radical sites are generated on the polymer backbone in the presence of a monomer to be grafted. This has been applied to various polydienes. tandfonline.com Another approach could involve functionalizing the backbone with initiator moieties for techniques like Atom Transfer Radical Polymerization (ATRP), which has been demonstrated for polydicyclopentadiene. rsc.org The resulting graft copolymers could exhibit microphase separation and unique morphologies, leading to applications as thermoplastic elastomers or compatibilizers for polymer blends.

Table 3: Potential Grafting Methodologies

| Grafting Method | Description | Potential Grafted Polymer | Expected Property Change |

|---|---|---|---|

| "Grafting from" via ATRP | Introduce ATRP initiator sites on the backbone, then polymerize a second monomer. rsc.org | Poly(methyl methacrylate) | Combines properties of both polymers, e.g., toughness and rigidity. |

| "Grafting to" via Click Chemistry | Functionalize backbone with one part of a "click" pair (e.g., azide) and react with a polymer containing the other pair (e.g., alkyne). nih.gov | Poly(ethylene glycol) | Increased hydrophilicity, potential for biomedical applications. |

This table presents speculative grafting strategies based on established methods for other polymers.

Theoretical and Computational Chemistry of 3 Ethyl 1 Methylcyclopenta 1,3 Diene

Electronic Structure Investigations of 3-Ethyl-1-methylcyclopenta-1,3-diene

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-Ethyl-1-methylcyclopenta-1,3-diene, computational methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools for such investigations.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 3-Ethyl-1-methylcyclopenta-1,3-diene would provide significant insights into its electronic properties. The calculations would typically involve the optimization of the molecule's geometry to find its lowest energy structure.

Following geometry optimization, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity. For a diene system like 3-Ethyl-1-methylcyclopenta-1,3-diene, the HOMO is expected to be a π-bonding orbital, while the LUMO would be a π*-antibonding orbital. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Furthermore, DFT calculations can map the electron density surface and determine the distribution of partial charges on each atom. This charge distribution is critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. In 3-Ethyl-1-methylcyclopenta-1,3-diene, the ethyl and methyl groups, being electron-donating, would influence the charge distribution within the cyclopentadiene (B3395910) ring, potentially affecting its reactivity in comparison to unsubstituted cyclopentadiene.

A hypothetical data table for calculated electronic properties of 3-Ethyl-1-methylcyclopenta-1,3-diene using a common DFT functional like B3LYP with a 6-31G* basis set might look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Dipole Moment | 0.5 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research for this compound is unavailable.

Ab Initio Calculations of Ground State Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can be used to calculate the ground state energy, geometry, and vibrational frequencies of 3-Ethyl-1-methylcyclopenta-1,3-diene with high precision.

These calculations would yield important thermochemical data such as the molecule's heat of formation and standard molar entropy. The computed vibrational frequencies are also valuable for interpreting experimental infrared (IR) and Raman spectra, allowing for a detailed comparison between theoretical and experimental results.

Conformational Analysis and Isomerization Pathways of 3-Ethyl-1-methylcyclopenta-1,3-diene

Substituted cyclopentadienes can exist in various conformations and isomeric forms. Computational chemistry is an indispensable tool for exploring these possibilities.

Potential Energy Surface Mapping for Structural Dynamics

The cyclopentadiene ring itself is not perfectly planar and can adopt an "envelope" conformation to relieve ring strain. youtube.com The presence of ethyl and methyl substituents on 3-Ethyl-1-methylcyclopenta-1,3-diene introduces additional degrees of freedom, primarily related to the rotation of the ethyl group.

A potential energy surface (PES) mapping would involve systematically changing the key dihedral angles of the molecule and calculating the corresponding energy at each point. This would reveal the most stable conformations (local minima on the PES) and the energy barriers for interconversion between them (saddle points or transition states). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Computational Prediction of Tautomerism and Isomer Interconversion

Substituted cyclopentadienes are known to undergo rapid isomerization via 1,5-hydride shifts, leading to a mixture of tautomers. For 3-Ethyl-1-methylcyclopenta-1,3-diene, several positional isomers of the methyl and ethyl groups on the cyclopentadiene ring are possible. Computational methods can be employed to calculate the relative energies of these different isomers and the activation barriers for their interconversion.

For instance, the migration of a hydrogen atom from the methylene (B1212753) group of the ring can lead to different tautomeric forms. DFT and ab initio calculations can model the transition states for these sigmatropic rearrangements, providing insights into the kinetics and thermodynamics of the isomerization processes. The results would indicate which isomer is the most stable and the expected equilibrium composition of an isomeric mixture.

Computational Studies on the Reactivity and Reaction Mechanisms of 3-Ethyl-1-methylcyclopenta-1,3-diene

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For 3-Ethyl-1-methylcyclopenta-1,3-diene, a key area of interest would be its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component.

DFT calculations can be used to model the approach of a dienophile to the diene. By locating the transition state structure for the reaction, the activation energy can be calculated, which provides a quantitative measure of the reaction rate. These studies can also predict the regioselectivity and stereoselectivity of the reaction, which are critical aspects of organic synthesis. The electron-donating nature of the ethyl and methyl groups in 3-Ethyl-1-methylcyclopenta-1,3-diene would be expected to influence its reactivity in Diels-Alder reactions compared to unsubstituted cyclopentadiene.

Furthermore, computational studies could explore other potential reaction pathways, such as its behavior in the presence of strong acids or bases, or its propensity for oxidation or reduction. By mapping out the reaction coordinates and calculating the energy profiles for different mechanisms, a deeper understanding of the chemical behavior of 3-Ethyl-1-methylcyclopenta-1,3-diene can be achieved.

Transition State Elucidation for Diels-Alder and Other Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile. For substituted cyclopentadienes like 3-Ethyl-1-methylcyclopenta-1,3-diene, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the transition states.

The geometry of the diene must be in an s-cis conformation for the Diels-Alder reaction to occur, a requirement that is inherently fulfilled by the cyclic nature of cyclopentadiene and its derivatives. acs.org The transition state of a Diels-Alder reaction is characterized by the simultaneous formation of two new sigma bonds. chemrxiv.org Computational studies on related systems, such as cyclopentadiene reacting with cyclobutenone, reveal that the transition state can adopt either an endo or exo conformation. longdom.org Typically, the endo transition state is kinetically favored due to secondary orbital interactions, which stabilize this pathway over the exo alternative. chemrxiv.orgmasterorganicchemistry.com

The presence of substituents on the cyclopentadiene ring, such as the ethyl and methyl groups in 3-Ethyl-1-methylcyclopenta-1,3-diene, can influence the stereoselectivity of the cycloaddition. nih.gov Theoretical analyses have shown that substituents can stabilize or destabilize the transition state through a combination of steric, mesomeric, inductive, and polarizability effects. nih.gov For instance, in the reaction of 4,4-disubstituted cyclobutenones with cyclopentadiene, the activation energy for the endo pathway is calculated to be lower than the exo pathway, indicating a kinetic preference for the endo product. longdom.org

Reaction Energy Profiles and Kinetic Predictions for 3-Ethyl-1-methylcyclopenta-1,3-diene Reactions

Studies on the dimerization of cyclopentadiene and its reactions with various dienophiles provide a model for the expected energy profile. The Diels-Alder reaction is typically exothermic, meaning the products are at a lower energy level than the reactants. researchgate.net For example, the reaction of cyclopentadiene with N-phenylmaleimide is highly exothermic. researchgate.net The activation energy determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

Computational studies on the Diels-Alder reaction of cyclopentadiene with ethylene (B1197577), using DFT methods, have provided valuable data on activation barriers. rsc.org The choice of computational method and basis set can influence the calculated energies, with hybrid methods like B3LYP often showing good agreement with experimental data. rsc.org

Below is a representative data table of calculated activation and reaction energies for Diels-Alder reactions of cyclopentadiene with different dienophiles, which can serve as an analogy for the reactivity of 3-Ethyl-1-methylcyclopenta-1,3-diene.

| Reactants (Diene + Dienophile) | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Cyclopentadiene + Ethylene | B3LYP/6-31G** | Varies with method | Not specified |

| Cyclopentadiene + Cyclobutenone (endo) | Not specified | 4.69 | -37.85 |

| Cyclopentadiene + Cyclobutenone (exo) | Not specified | 6.33 | -39.87 |

| Cyclopentadiene + N-phenylmaleimide | MP2/6-311++G(d,p) | Not specified | -41.24 to -41.73 |

| C60 + Cyclopentadiene | DFT | 11.2 | -11.6 |

Data in the table is sourced from analogous reactions and serves for illustrative purposes. longdom.orgrsc.orgresearchgate.netnih.gov

Kinetic predictions can be made based on the calculated activation energies using transition state theory. These predictions can help in determining reaction conditions that favor the formation of the desired product. The reversibility of the Diels-Alder reaction at higher temperatures can also be studied computationally, providing insights into kinetic versus thermodynamic control. masterorganicchemistry.com

In Silico Design and Prediction of Novel 3-Ethyl-1-methylcyclopenta-1,3-diene Derivatives

In silico design involves using computational methods to predict the properties and reactivity of novel molecules before their synthesis. This approach is highly valuable for designing derivatives of 3-Ethyl-1-methylcyclopenta-1,3-diene with tailored properties for specific applications, such as in polymer chemistry or as ligands in organometallic complexes.

By systematically modifying the substituents on the cyclopentadiene ring, it is possible to tune the electronic and steric properties of the diene. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the rate and selectivity of the Diels-Alder reaction. nih.gov Computational screening of a library of virtual derivatives can identify candidates with desired reactivity.

The design process can be guided by established principles. For instance, to enhance the reactivity in a normal-electron-demand Diels-Alder reaction, one might introduce electron-donating groups onto the diene. Conversely, for an inverse-electron-demand Diels-Alder reaction, electron-withdrawing groups would be beneficial. Computational software can be used to calculate key descriptors for each designed derivative, such as:

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|---|

| Hypothetical Derivative 1 (with electron-donating group) | -5.8 | 0.5 | Increased reactivity in normal-demand Diels-Alder |

| Hypothetical Derivative 2 (with electron-withdrawing group) | -6.5 | -0.2 | Increased reactivity in inverse-demand Diels-Alder |

The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of in silico design.

Furthermore, in silico methods can be employed to predict the properties of polymers derived from these novel monomers or the stability and catalytic activity of organometallic complexes incorporating them as ligands.

Computational Spectroscopic Predictions for 3-Ethyl-1-methylcyclopenta-1,3-diene

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For 3-Ethyl-1-methylcyclopenta-1,3-diene, these predictions can be particularly useful as experimental spectra may be scarce.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum. While there might be systematic errors in the calculated absolute frequencies, scaling factors are often applied to achieve better agreement with experimental data. Such calculations can help in assigning the vibrational modes to the observed peaks in an experimental spectrum. For example, the C=C stretching and C-H bending frequencies characteristic of the diene system can be predicted. researchgate.netarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted computationally. This is typically done by calculating the magnetic shielding tensors of the nuclei in the molecule. These predictions are valuable for structural elucidation and for distinguishing between different isomers. For substituted ferrocenes, which contain cyclopentadienyl (B1206354) rings, NMR spectroscopy has been instrumental in studying their dynamic behavior, and computational predictions support these experimental findings. wikipedia.org

Below is a table with hypothetical predicted spectroscopic data for 3-Ethyl-1-methylcyclopenta-1,3-diene, based on general knowledge of similar compounds.

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | Olefinic protons | δ 5.5 - 6.5 ppm |

| ¹H NMR | Allylic protons | δ 2.0 - 3.0 ppm |

| ¹H NMR | Ethyl and Methyl protons | δ 1.0 - 2.5 ppm |

| ¹³C NMR | Olefinic carbons | δ 120 - 150 ppm |

| ¹³C NMR | Aliphatic carbons | δ 10 - 40 ppm |

| IR | C=C stretch | ~1600 - 1650 cm⁻¹ |

| IR | =C-H stretch | ~3000 - 3100 cm⁻¹ |

The data in this table is hypothetical and based on typical values for similar compounds.

By comparing these computationally predicted spectra with experimental data, chemists can confirm the structure of synthesized compounds and gain a deeper understanding of their electronic and geometric properties.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethyl 1 Methylcyclopenta 1,3 Diene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For derivatives of 3-Ethyl-1-methylcyclopenta-1,3-diene, NMR provides detailed information about the connectivity and chemical environment of each atom.

2D NMR Techniques (COSY, HSQC, HMBC) in Assigning 3-Ethyl-1-methylcyclopenta-1,3-diene Structures

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of substituted cyclopentadienes.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 3-Ethyl-1-methylcyclopenta-1,3-diene, COSY would reveal correlations between the ethyl group protons, the methyl protons, and the protons on the cyclopentadiene (B3395910) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

A hypothetical table of expected NMR data for 3-Ethyl-1-methylcyclopenta-1,3-diene is presented below, based on known chemical shifts for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Methyl (on ring) | ~1.8-2.2 | ~10-15 | C1, C2, C5 |

| **Ethyl (CH₂) ** | ~2.3-2.7 | ~20-30 | C3, C4, Ethyl CH₃ |

| Ethyl (CH₃) | ~1.0-1.3 | ~12-16 | Ethyl CH₂ |

| Ring CH (C2) | ~6.0-6.5 | ~125-135 | C1, C3, C4 |

| Ring CH (C4) | ~5.8-6.3 | ~120-130 | C2, C3, C5 |

| Ring CH₂ (C5) | ~2.8-3.2 | ~30-40 | C1, C4 |

| Ring C (C1) | - | ~140-150 | Methyl H |

| Ring C (C3) | - | ~145-155 | Ethyl CH₂ H |

Solid-State NMR Studies of 3-Ethyl-1-methylcyclopenta-1,3-diene Containing Materials

While solution-state NMR is common for small molecules, solid-state NMR (ssNMR) is vital for studying insoluble or polymeric materials incorporating the 3-Ethyl-1-methylcyclopenta-1,3-diene moiety. This could include organometallic polymers or materials where the diene is incorporated into a larger framework. ssNMR can provide information on the conformation, packing, and dynamics of the cyclopentadiene ring within the solid material. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Insights and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to bond types, functional groups, and molecular symmetry.

Infrared and Raman Studies of Reaction Intermediates Involving 3-Ethyl-1-methylcyclopenta-1,3-diene

FTIR and Raman spectroscopy are powerful for studying reaction mechanisms by detecting transient intermediates. For reactions involving 3-Ethyl-1-methylcyclopenta-1,3-diene, such as metalation or cycloaddition reactions, these techniques can identify key intermediates by observing the appearance and disappearance of characteristic vibrational bands. For example, the C=C stretching frequencies in the diene would shift upon coordination to a metal center.

Conformational Effects on Vibrational Spectra of 3-Ethyl-1-methylcyclopenta-1,3-diene

The cyclopentadiene ring is not perfectly planar and can adopt different conformations, such as an "envelope" shape. The orientation of the ethyl and methyl substituents can also vary. These conformational differences can lead to subtle but measurable changes in the vibrational spectra. For instance, the frequencies of the C-H and C-C stretching and bending modes can shift depending on the local geometry. By comparing experimental spectra with theoretical calculations, the preferred conformation of 3-Ethyl-1-methylcyclopenta-1,3-diene and its derivatives can be determined.

A table of expected characteristic vibrational frequencies for 3-Ethyl-1-methylcyclopenta-1,3-diene is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (sp²) | 3000-3100 | FTIR, Raman |

| C-H Stretch (sp³) | 2850-3000 | FTIR, Raman |

| C=C Stretch | 1600-1680 | FTIR, Raman |

| CH₂ Scissoring | ~1465 | FTIR |

| CH₃ Bending | ~1375, ~1450 | FTIR |

| C-H Bend (out-of-plane) | 700-1000 | FTIR |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Tracing Reaction Pathways and Complex Mixture Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is invaluable for determining molecular weights and elemental compositions and for elucidating structures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of 3-Ethyl-1-methylcyclopenta-1,3-diene (C₈H₁₂) and its derivatives with high accuracy.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragments are analyzed. This technique is crucial for distinguishing between isomers and for tracing reaction pathways. The fragmentation pattern of 3-Ethyl-1-methylcyclopenta-1,3-diene would be expected to show characteristic losses of methyl (CH₃) and ethyl (C₂H₅) radicals.

Below is a table of predicted major fragments for 3-Ethyl-1-methylcyclopenta-1,3-diene in a mass spectrum.

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 108 | - | [C₈H₁₂]⁺ (Molecular Ion) |

| 93 | CH₃ | [C₇H₉]⁺ |

| 79 | C₂H₅ | [C₆H₇]⁺ |

Identification of Minor Byproducts and Intermediates via Advanced Mass Spectrometry

The synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene, like many alkylations of cyclopentadiene rings, can lead to the formation of various minor byproducts and reaction intermediates. acs.org Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are critical for separating and identifying these low-concentration species.

Potential byproducts in the synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene can include:

Isomeric Variants: Positional isomers such as 1-ethyl-2-methyl-, 1-ethyl-5-methyl-, and other permutations can form. High-resolution mass spectrometry can confirm their identical elemental composition, while their distinct fragmentation patterns and chromatographic retention times allow for differentiation.

Over-alkylated Products: Di-ethylated, di-methylated, or tri-alkylated cyclopentadienes can occur if the reaction conditions are not precisely controlled.

Partially-alkylated Intermediates: Compounds like ethylcyclopentadiene (B8645487) or methylcyclopentadiene (B1197316) may remain if the reaction does not go to completion.

Advanced MS methods, such as tandem mass spectrometry (MS/MS), allow for the isolation of a specific parent ion and its subsequent fragmentation. This process is invaluable for confirming the structure of a suspected byproduct, even when it is part of a complex mixture.

Fragmentation Pattern Analysis for Structural Confirmation